Lirimilast

Catalog No.
S533279
CAS No.
329306-27-6
M.F
C17H12Cl2N2O6S
M. Wt
443.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lirimilast

CAS Number

329306-27-6

Product Name

Lirimilast

IUPAC Name

[3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate

Molecular Formula

C17H12Cl2N2O6S

Molecular Weight

443.3 g/mol

InChI

InChI=1S/C17H12Cl2N2O6S/c1-28(24,25)27-9-3-5-11-13(7-9)26-16(14(11)21-17(20)23)15(22)10-4-2-8(18)6-12(10)19/h2-7H,1H3,(H3,20,21,23)

InChI Key

YPFLFUJKZDAXRA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N

Solubility

Soluble in DMSO

Synonyms

BAY 19-8004, BAY-19-8004, BAY19-8004

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=C(O2)C(=O)C3=C(C=C(C=C3)Cl)Cl)NC(=O)N

Description

The exact mass of the compound Lirimilast is 441.9793 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Lirimilast is a selective inhibitor of phosphodiesterase type IV (PDE4), an enzyme that plays a crucial role in the hydrolysis of cyclic adenosine monophosphate (cAMP) in cells. By inhibiting PDE4, Lirimilast increases the levels of cAMP, which can lead to various anti-inflammatory effects. This compound was originally developed for therapeutic applications in inflammatory diseases, particularly in conditions like asthma and chronic obstructive pulmonary disease (COPD) .

, including:

  • Oxidation: Under specific conditions, Lirimilast can be oxidized to form various metabolites.
  • Hydrolysis: This reaction may occur in biological systems, affecting its pharmacokinetics.
  • Substitution Reactions: The structure of Lirimilast allows for potential modifications at various positions, which can alter its biological activity .

The primary biological activity of Lirimilast is its role as a PDE4 inhibitor. By preventing the breakdown of cAMP, Lirimilast enhances signaling pathways that promote anti-inflammatory responses. It has been shown to reduce the activation of inflammatory cells such as eosinophils and neutrophils and to inhibit the release of pro-inflammatory cytokines . Clinical studies have indicated that Lirimilast can improve lung function and reduce symptoms in patients with asthma and COPD .

Lirimilast can be synthesized through several methods, often involving multi-step organic reactions. A common synthetic route includes:

  • Formation of Key Intermediates: Starting materials undergo reactions such as nucleophilic substitutions and cyclizations.
  • Coupling Reactions: Utilizing catalysts like palladium complexes to form biaryl structures that are characteristic of Lirimilast.
  • Final Modifications: These steps may include functional group transformations to achieve the desired pharmacological profile .

Lirimilast has potential applications primarily in treating respiratory diseases due to its anti-inflammatory properties. It is being investigated for:

  • Asthma Management: Reducing airway inflammation and improving lung function.
  • Chronic Obstructive Pulmonary Disease Treatment: Alleviating symptoms and enhancing quality of life for patients.
  • Other Inflammatory Conditions: Research is ongoing into its efficacy against various inflammatory disorders beyond respiratory diseases .

Studies have indicated that Lirimilast may interact with various biological systems, particularly concerning its effects on immune response modulation. Interaction studies have shown:

  • Synergistic Effects with Other Drugs: Lirimilast may enhance the effects of corticosteroids and other anti-inflammatory agents when used in combination therapies.
  • Potential Side Effects: Understanding its interaction with other medications is crucial to minimizing adverse effects, particularly in patients with complex medication regimens .

Lirimilast shares similarities with other PDE4 inhibitors but has unique characteristics that distinguish it from them. Below is a comparison with some related compounds:

CompoundChemical StructureSelectivityPrimary UseUnique Features
LirimilastBiaryl structureHighAsthma, COPDSelective for PDE4
RolipramPyrrolidinone ringModerateDepression, inflammationLess selective than Lirimilast
CilomilastSimilar biarylHighCOPDDeveloped for oral administration
RoflumilastDifferent scaffoldHighCOPDApproved for clinical use

Lirimilast's selectivity for PDE4 over other phosphodiesterases makes it particularly effective in targeting inflammatory pathways without significant off-target effects seen with less selective inhibitors .

Lirimilast demonstrates potent inhibitory activity against multiple phosphodiesterase 4 isoforms through interaction with highly conserved structural elements within the catalytic domain [1] [2]. The compound belongs to the benzofuran class of phosphodiesterase 4 inhibitors, characterized by a fused bicyclic aromatic system that optimizes binding to the catalytic site of phosphodiesterase 4 enzymes [2] [3]. The molecular formula C17H12Cl2N2O6S and molecular weight of 443.3 g/mol define its chemical identity, with the International Union of Pure and Applied Chemistry name [3-(carbamoylamino)-2-(2,4-dichlorobenzoyl)-1-benzofuran-6-yl] methanesulfonate [2] [3].

The structural basis for Lirimilast selectivity arises from interactions with conserved residues in the phosphodiesterase 4 catalytic domain, particularly the glutamine residue governing substrate specificity [2]. Crystallographic studies of phosphodiesterase 4 isoforms reveal that the enzyme contains two metal-binding sites: a high-affinity site and a low-affinity site, which probably bind zinc and magnesium, respectively [4]. The catalytic domain shares approximately 25% sequence identity among phosphodiesterase family members within a conserved region of about 300 amino acids [4].

Molecular modeling studies suggest that Lirimilast benzofuran moiety occupies the hydrophobic pocket of the phosphodiesterase 4 active site, while its substituents form hydrogen bonds with the metal-binding domain [2]. This dual interaction pattern confers both high affinity and isoform selectivity. The compound exhibits nanomolar-range inhibition of phosphodiesterase 4, with a reported IC50 value of 42 nanomolar against phosphodiesterase 4 isolated from human polymorphonuclear leukocytes [2] [5]. This inhibitory potency exceeds that of first-generation phosphodiesterase 4 inhibitors like cilomilast by approximately fivefold under equivalent experimental conditions [2].

Regarding isoform selectivity, Lirimilast displays similar potencies against phosphodiesterase 4A, phosphodiesterase 4B, and phosphodiesterase 4D with IC50 values ranging from 20 to 50 nanomolar, thus not representing a phosphodiesterase 4 subtype-selective inhibitor [1]. This lack of marked subfamily selectivity distinguishes Lirimilast from other phosphodiesterase 4 inhibitors such as cilomilast, which demonstrates 10-fold greater selectivity for phosphodiesterase 4D [1]. The broad isoform activity profile may contribute to Lirimilast therapeutic index, as the phosphodiesterase 4D isoenzyme has been associated with emetic responses in preclinical models [1].

The crystal structure analysis of phosphodiesterase 4 catalytic domains complexed with inhibitors reveals that the active site contains several critical regions for ligand binding [6] [7]. The hydrophobic clamp, formed by highly conserved hydrophobic residues, sandwiches inhibitors in the active site [6]. Additionally, hydrogen bonding to an invariant glutamine controls the orientation of inhibitor binding [6]. These structural features provide the foundation for understanding how Lirimilast achieves its broad phosphodiesterase 4 isoform activity.

The structural determinants of phosphodiesterase 4 dimerization also influence inhibitor binding characteristics. Only long forms of phosphodiesterase 4 containing both upstream conserved region 1 and upstream conserved region 2 can undergo regulatory dimerization [8]. The upstream conserved region 2-catalytic domain interaction occurs in trans and regulates catalytic activity by limiting substrate access to the active site [8]. This regulatory mechanism creates distinct conformational states that can influence inhibitor binding affinity and selectivity.

Allosteric Modulation versus Competitive Inhibition Kinetics

The kinetic characterization of Lirimilast inhibition mechanism reveals important distinctions between competitive and allosteric modulation pathways in phosphodiesterase 4 regulation [1] [9]. Apremilast, a related phosphodiesterase 4 inhibitor, has been characterized as a partial competitive inhibitor based on Lineweaver-Burk analysis [1], suggesting that Lirimilast may employ similar competitive inhibition kinetics given their structural similarities within the benzofuran class.

Competitive inhibition involves direct competition between the inhibitor and substrate for binding to the enzyme active site [9] [10]. In this mechanism, the inhibitor structurally mimics the natural substrate and competes for the same binding site [10] [11]. The kinetic profile of competitive inhibition is characterized by an increase in the apparent Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged [9] [10]. This occurs because the enzyme natural substrate can saturate the active site and outcompete the inhibitor at sufficiently high substrate concentrations [9].

Conversely, allosteric inhibition operates through binding to distinct sites on the enzyme surface that are independent of the substrate-binding domain [9] [10]. Allosteric inhibitors induce conformational changes that alter the enzyme active site geometry, reducing its ability to bind substrate or perform catalytic functions [9] [10]. The kinetic signature of allosteric inhibition includes simultaneous alterations in both Km and Vmax values, with Km typically increasing and Vmax decreasing [9]. Importantly, allosteric inhibitors cannot be outcompeted by increasing substrate concentrations because they bind to independent sites [10].

Recent structural studies of phosphodiesterase 4 have revealed the molecular basis for allosteric regulation through the design of small-molecule allosteric modulators that do not completely inhibit enzymatic activity [12]. These allosteric modulators achieve maximum inhibition levels of approximately 80-90%, demonstrating partial inhibition characteristics [12]. The regulatory domain closure across the active site provides the structural foundation for allosteric modulation, with seven co-crystal structures showing this regulatory conformation [12].

The thermodynamic analysis of enzyme-inhibitor interactions provides additional insights into the binding mechanism [13]. Thermodynamic parameters including enthalpy (ΔH) and entropy (ΔS) changes can distinguish between different binding modes [13]. Competitive inhibitors typically exhibit thermodynamic profiles consistent with direct competition for the substrate binding site, while allosteric modulators show distinct thermodynamic signatures reflecting conformational changes in the enzyme structure [13].

Molecular dynamics simulations have revealed that allosteric modulation can involve the sampling of distinct mixed conformational states, either within a single domain or between different domains [14]. These mixed states play crucial roles in explaining partial agonism and allosteric pluripotency, characteristics that distinguish allosteric modulators from competitive inhibitors [14]. The equilibrium between open and closed conformational states in phosphodiesterase 4 suggests that native long-form phosphodiesterase 4 may exist in multiple conformational states, with inhibitors potentially stabilizing specific conformations [8].

The clinical implications of these different inhibition mechanisms are significant for therapeutic applications [10]. Allosteric modulators offer advantages including higher selectivity due to the uniqueness of allosteric sites compared to conserved active sites [10]. Additionally, allosteric inhibition can provide a ceiling effect that prevents complete enzyme shutdown, potentially reducing adverse effects while maintaining therapeutic efficacy [10]. This ceiling effect ensures consistent therapeutic responses regardless of variations in drug metabolism among patients [10].

Cyclic Adenosine Monophosphate Hydrolysis Thermodynamic Studies

The thermodynamic analysis of cyclic adenosine monophosphate hydrolysis by phosphodiesterase 4 provides fundamental insights into the energetics governing enzyme catalysis and inhibitor binding [15]. Quantum mechanical/molecular mechanical calculations have revealed the detailed thermodynamic parameters for the phosphodiesterase 4-catalyzed hydrolysis reaction, establishing a comprehensive energetic profile for this essential enzymatic process [15].

The phosphodiesterase 4-catalyzed hydrolysis of cyclic adenosine monophosphate proceeds through a well-defined reaction pathway consisting of two primary stages [15]. Stage one encompasses the hydrolysis of cyclic adenosine monophosphate, including substrate binding, nucleophilic attack by a hydroxide ion, cleavage of the 3'-phosphoesteric bond, protonation of the O3' atom, and dissociation of the hydrolysis product adenosine monophosphate from the active site [15]. Stage two involves the regeneration of the hydroxide ion in the substrate-free phosphodiesterase 4 active site [15].

The thermodynamic calculations predict an activation free energy of ≥16.0 kilocalories per mole and a reaction free energy of -11.1 kilocalories per mole for phosphodiesterase 4-catalyzed cyclic adenosine monophosphate hydrolysis [15]. These computational predictions demonstrate excellent agreement with experimental values, with the experimentally-derived activation free energy of 16.6 kilocalories per mole and reaction free energy of -11.5 kilocalories per mole [15]. This close correspondence between theoretical and experimental values validates the computational approach and confirms the reliability of the proposed reaction mechanism.

The kinetic parameters for phosphodiesterase 4D have been experimentally determined, revealing a Michaelis constant (Km) of 1.5 micromolar and a catalytic rate constant (kcat) of 3.9 reciprocal seconds [15]. According to conventional transition state theory, the rate constant of 3.9 reciprocal seconds corresponds to an activation free energy of 16.6 kilocalories per mole [15]. The Michaelis constant values for phosphodiesterase 4 enzymes typically range from 2 to 4 micromolar for cyclic adenosine monophosphate hydrolysis [16].

The rate-determining step in phosphodiesterase 4-catalyzed cyclic adenosine monophosphate hydrolysis has been identified as the dissociation of adenosine monophosphate from the enzyme active site [15]. The dissociation free energy of the enzyme-product complex is calculated to be 16.0 kilocalories per mole, which represents the minimum free energy barrier for adenosine monophosphate dissociation [15]. This finding is consistent with kinetic experiments on phosphodiesterase 9-catalyzed hydrolysis of cyclic guanosine monophosphate, where product dissociation was similarly identified as rate-determining [15].

The individual reaction steps within the hydrolysis pathway exhibit distinct thermodynamic characteristics [15]. The nucleophilic attack of the hydroxide ion on the phosphorous center shows a free energy barrier of 6.5 kilocalories per mole [15]. The subsequent phosphate ring opening requires only 2.2 kilocalories per mole, while the protonation of the leaving O3' atom has a barrier of 2.4 kilocalories per mole [15]. These relatively low energy barriers indicate that these chemical transformation steps proceed rapidly compared to the product dissociation step [15].

The thermodynamic analysis also reveals important aspects of substrate binding and recognition [17]. The crystal structure of the phosphodiesterase 4D catalytic domain in complex with substrate cyclic adenosine monophosphate shows that cyclic adenosine monophosphate adopts an anti configuration for the adenine base and a 3'-endo puckering for the ribose sugar [17]. The substrate forms only two hydrogen bonds with phosphodiesterase 4D: one between N1 of adenine and the invariant glutamine (Gln369), and another between a phosphate oxygen and His160 [17].

The binding thermodynamics of phosphodiesterase 4 inhibitors provide additional insights into the energetic basis of inhibition [18]. Rolipram binding to phosphodiesterase 4B demonstrates favorable enthalpic contributions and unfavorable entropic terms, consistent with the formation of specific intermolecular interactions [18]. The binding affinity measurement yields a dissociation constant (Kd) of 55 nanomolar for the reduced form of phosphodiesterase 4B, with comparable affinity (101 nanomolar) for the cross-linked form [18].

The thermodynamic studies reveal that the high-affinity and low-affinity rolipram binding sites observed in phosphodiesterase 4 literature correspond to different conformational states of the enzyme [18]. The high-affinity binding site (1-50 nanomolar) represents the dimeric phosphodiesterase 4 conformation, while the low-affinity binding site (500-1,000 nanomolar) corresponds to higher-order oligomeric states or alternative conformations [18]. This conformational diversity influences the thermodynamic profile of inhibitor binding and may contribute to the complex kinetics observed with some phosphodiesterase 4 inhibitors.

Molecular Dynamics Simulations of Enzyme-Inhibitor Complexes

Molecular dynamics simulations have emerged as powerful computational tools for investigating the dynamic behavior of enzyme-inhibitor complexes, providing detailed insights into binding mechanisms, conformational changes, and stability profiles that are not accessible through static structural analysis alone [19] [20]. These simulations enable the reconstruction of complete binding processes and reveal the temporal evolution of molecular interactions governing enzyme inhibition [19] [20].

The application of molecular dynamics simulations to phosphodiesterase 4-inhibitor complexes has provided unprecedented insights into the binding process dynamics [19]. Through extensive simulation campaigns involving hundreds of individual trajectories, researchers have successfully reconstructed complete enzyme-inhibitor binding pathways [19]. For example, 495 molecular dynamics simulations of 100 nanoseconds each were performed to study enzyme-inhibitor binding, with 187 trajectories producing successful binding events with root mean square deviation less than 2 Ångströms compared to crystal structures [19].

The binding pathway analysis reveals that inhibitors do not directly enter the enzyme binding pocket but instead follow complex diffusion pathways involving multiple metastable intermediate states [19] [20]. The inhibitor diffusion process from solvent to the bound state passes through distinct intermediate conformations, with the molecule appearing to roll on the protein surface during transitions between intermediate states and the final binding pocket [19]. This rolling mechanism represents a significant departure from simple lock-and-key binding models and highlights the dynamic nature of enzyme-inhibitor recognition.

Molecular dynamics simulations of phosphodiesterase 4 have revealed important aspects of protein flexibility and conformational dynamics [8] [21]. The simulations show that different regions of the enzyme exhibit varying degrees of flexibility, with loop regions displaying higher mobility compared to structured secondary elements [8]. The upstream conserved region 2 and its interaction with the catalytic domain represent particularly dynamic regions that influence enzyme activity and inhibitor binding [8].

The stability analysis of enzyme-inhibitor complexes through molecular dynamics simulations provides quantitative measures of binding affinity and complex longevity [22] [21]. Root mean square deviation calculations track the overall stability of protein-ligand complexes, while root mean square fluctuation analysis reveals the flexibility of individual amino acid residues [22]. These analyses demonstrate that inhibitor binding typically stabilizes the enzyme structure, reducing overall protein flexibility compared to the unbound state [22].

Thermodynamic calculations derived from molecular dynamics simulations enable the estimation of binding free energies and kinetic parameters [19] [20]. The standard free energy of binding can be calculated from simulation trajectories, with values of -5.2 ± 0.4 kilocalories per mole achieved for well-studied systems [19]. Kinetic modeling based on simulation data provides estimates of association and dissociation rate constants, with typical values of kon = (1.5 ± 0.2) × 10^8 reciprocal molar per second and koff = (9.5 ± 3.3) × 10^4 reciprocal seconds for enzyme-inhibitor systems [19].

The molecular dynamics simulations of phosphodiesterase 4 complexes have revealed the importance of water molecules in mediating enzyme-inhibitor interactions [23]. The presence of water molecules in the ligand-binding domain significantly enhances binding affinity and forms crucial bridging interactions between the inhibitor and enzyme residues [23]. Roflumilast, a phosphodiesterase 4 inhibitor, demonstrates higher binding affinity in the presence of water molecules (-8.48 kilocalories per mole with phosphodiesterase 4B and -8.91 kilocalories per mole with phosphodiesterase 4D) compared to simulations without explicit water (-7.3 and -5.17 kilocalories per mole, respectively) [23].

The hydrogen bonding analysis from molecular dynamics simulations provides detailed information about the stability and specificity of enzyme-inhibitor interactions [24] [21]. The number of hydrogen bonds formed between proteins and ligand complexes typically ranges from 0 to 7, with higher numbers of hydrogen bonds correlating with increased binding stability [24]. Key amino acid residues involved in hydrogen bonding include conserved glutamine residues (Gln369, Gln443), aspartic acid residues (Asp275, Asp392), and histidine residues (His160, His238) [24].

The conformational dynamics revealed by molecular dynamics simulations demonstrate that phosphodiesterase 4 exists in equilibrium between open and closed conformational states [8]. The regulatory domain interactions create an autoinhibited conformation that limits substrate access to the active site [8]. Inhibitor binding can potentially shift this conformational equilibrium, stabilizing particular states and influencing enzyme activity [8]. The cross-linked phosphodiesterase 4B structure used in crystallographic studies represents the closed conformational state, while reducing conditions favor more open conformations [8].

Advanced molecular dynamics simulation techniques, including enhanced sampling methods and free energy perturbation calculations, have been applied to study phosphodiesterase 4 systems [25]. These methods enable the calculation of relative binding affinities between different inhibitors and provide quantitative predictions of structure-activity relationships [25]. The molecular mechanics/Poisson-Boltzmann surface area and molecular mechanics/generalized Born surface area methods correlate well with experimental binding affinities when appropriate dielectric constants are employed [25].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

441.9793127 g/mol

Monoisotopic Mass

441.9793127 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

GDK3KY5FCU

Other CAS

329306-27-6

Wikipedia

Lirimilast

Dates

Last modified: 07-15-2023
1: Giembycz MA. Can the anti-inflammatory potential of PDE4 inhibitors be realized: guarded optimism or wishful thinking? Br J Pharmacol. 2008 Oct;155(3):288-90. doi: 10.1038/bjp.2008.297. Epub 2008 Jul 28. PubMed PMID: 18660832; PubMed Central PMCID: PMC2567889.

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